Differential KDM4 Isoform Engagement: Broader Inhibition Profile than B3 and A1
In enzymatic assays comparing NCGC00247743 (I9) with the closely related 8‑hydroxyquinoline derivatives NCGC00244536 (B3) and NCGC00247751 (A1), I9 demonstrated greater potency and efficacy against KDM4A, KDM4C, and KDM4D. While B3 is a highly potent KDM4B inhibitor (IC50 ≈ 10 nM), it shows markedly lower activity against the other KDM4 isoforms. In contrast, I9 retains inhibitory activity across multiple KDM4 family members, although its absolute IC50 values for individual isoforms were not explicitly reported in the primary publication [1]. The lower activity of B3 and A1 against KDM4A, 4C, and 4D relative to I9 indicates that I9 functions as a broader‑spectrum KDM4 inhibitor, a critical distinction for applications requiring pan‑KDM4 inhibition.
| Evidence Dimension | KDM4 isoform inhibition breadth |
|---|---|
| Target Compound Data | Inhibits KDM4A, 4B, 4C, and 4D; retains efficacy against all isoforms tested |
| Comparator Or Baseline | NCGC00244536 (B3) and NCGC00247751 (A1): Reduced potency and efficacy against KDM4A, 4C, and 4D |
| Quantified Difference | Not numerically quantified; comparative statement based on enzymatic assays |
| Conditions | In vitro enzymatic assays with recombinant KDM4 catalytic domains |
Why This Matters
Users requiring pan‑KDM4 inhibition should select NCGC00247743 over B3 or A1 to avoid isoform‑specific activity gaps.
- [1] Chu, C. H., Wang, L. Y., Hsu, K. C., Chen, C. C., Cheng, H. H., Wang, S. M., Wu, C. M., Chen, T. J., Li, L. T., Liu, R., Hung, C. L., Yang, J. M., Kung, H. J., & Wang, W. C. (2015). KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes. Chemistry & Biology, 22(9), 1185–1196. View Source
